(1R,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid is a natural product found in Kalanchoe fedtschenkoi, Digitalis purpurea, and Couroupita guianensis with data available.

D-erythro-Isocitric acid

CAS No.: 30810-51-6

Cat. No.: VC1682471

Molecular Formula: C6H8O7

Molecular Weight: 192.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30810-51-6 |

|---|---|

| Molecular Formula | C6H8O7 |

| Molecular Weight | 192.12 g/mol |

| IUPAC Name | (1R,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid |

| Standard InChI | InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4-/m1/s1 |

| Standard InChI Key | ODBLHEXUDAPZAU-VVJJHMBFSA-N |

| Isomeric SMILES | C([C@H]([C@H](C(=O)O)O)C(=O)O)C(=O)O |

| SMILES | C(C(C(C(=O)O)O)C(=O)O)C(=O)O |

| Canonical SMILES | C(C(C(C(=O)O)O)C(=O)O)C(=O)O |

Introduction

Chemical Structure and Properties

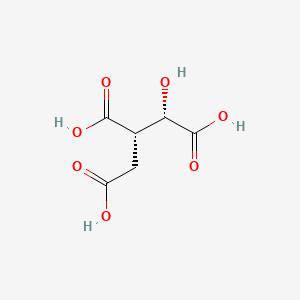

D-erythro-Isocitric acid (chemical formula C₆H₈O₇) is a tricarboxylic acid with a molecular weight of 192.12 g/mol . It possesses two asymmetric carbon atoms, resulting in a specific three-dimensional configuration that distinguishes it from other isomers. The chemical structure features a hydroxyl group and three carboxylic acid groups arranged in a specific stereochemical configuration.

The IUPAC name for D-erythro-Isocitric acid is (1S,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid, reflecting its specific stereochemistry . It can also be identified by its CAS number 30810-51-6 and is considered a conjugate acid of D-erythro-isocitrate(3-) .

Table 1: Physical and Chemical Properties of D-erythro-Isocitric Acid

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₇ |

| Molecular Weight | 192.12 g/mol |

| Exact Mass | 192.02700 g/mol |

| Topological Polar Surface Area | 132.00 Ų |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 4 |

| Rotatable Bonds | 5 |

Metabolic Role and Biochemical Significance

D-erythro-Isocitric acid is closely related to key intermediates in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. In this critical metabolic pathway, isocitrate (specifically the D-threo form) is oxidized by isocitrate dehydrogenase to form α-ketoglutarate, generating NADH or NADPH in the process.

The enzymatic conversion of D-erythro-Isocitric acid involves several key reactions:

-

Isocitrate dehydrogenase (IDH) catalyzes the oxidation to oxalosuccinic acid, which spontaneously decarboxylates to α-ketoglutarate.

-

Aconitate hydratase (aconitase) catalyzes the reversible isomerization between citrate and isocitrate through a cis-aconitic acid intermediate.

These biochemical transformations highlight the role of stereochemical configuration in enzymatic recognition and metabolism. The specific three-dimensional structure of D-erythro-Isocitric acid influences its interactions with enzymes and its subsequent metabolic fate.

Production Methods

Microbial Production Using Talaromyces verruculosus

Recent research has demonstrated that the fungus Talaromyces verruculosus can directly convert cellulose into enantiopure D-erythro-isocitric acid through consolidated bioprocessing (CBP) . This breakthrough represents a significant advancement in sustainable production methods, as it combines cellulase production, cellulose hydrolysis, and product fermentation into a single step .

The process involves cultivating T. verruculosus under nitrogen-limited conditions, which triggers the production of D-erythro-isocitric acid rather than biomass formation . This approach offers several advantages:

-

Direct utilization of cellulosic biomass without the need for separate enzymatic hydrolysis

-

High stereochemical purity of the product (99.5% D-erythro-isocitric acid)

-

Elimination of the need for genetically modified organisms (GMOs)

The production process has been optimized through the investigation of key parameters such as pH, temperature, and substrate concentration. Research indicates that T. verruculosus can achieve cellulose metabolization rates of 0.9-1.7 g/L/h depending on cellulose concentration .

Production Using Yarrowia lipolytica

Researchers have demonstrated large-scale production of isocitric acid using Y. lipolytica VKM Y-2373 in a 500-L fermentor, achieving a concentration of 64.1 g/L with a product yield of 0.72 g/g and a productivity of 0.54 g/L·h . This process can be enhanced by inhibiting isocitrate lyase (ICL), which catalyzes the cleavage of isocitrate to succinate and glyoxylate in the glyoxylate cycle .

Table 2: Comparison of Production Methods for D-erythro-Isocitric Acid

| Parameter | Talaromyces verruculosus | Yarrowia lipolytica |

|---|---|---|

| Substrate | Cellulose | Rapeseed oil, other carbon sources |

| Maximum Concentration | 38.4 g/L (total isocitric acids) | 64.1 g/L |

| Productivity | 0.7-1.2 g/L/h | 0.54 g/L·h |

| Product Purity | 99.5% D-erythro-isocitric acid | Varies, requires purification |

| Process Type | Consolidated bioprocessing | Multi-step fermentation |

| Scale | Laboratory validation | 500-L fermentor demonstrated |

Purification and Analysis

The purification of D-erythro-isocitric acid from fermentation broths involves several steps to ensure high purity and recovery. Based on documented methods, the process typically includes:

-

Decolorization using activated charcoal

-

Precipitation of calcium-isocitrate by addition of NaOH

-

Recovery of the precipitate by filtration and drying

-

Removal of calcium through reaction with acids

Analysis of D-erythro-isocitric acid can be complicated by its tendency to form lactones under acidic conditions. When analyzing via HPLC, samples may need to be adjusted to account for the degree of lactonization, which is dependent on pH and time until injection . The total isocitric acid content is typically expressed as the sum of isocitric acid and its lactone forms.

Table 3: Composition of Isocitric Acids Produced from Different Substrates

| Component | From Cellulose (g/L) | From Glucose (g/L) |

|---|---|---|

| D-erythro-isocitric acid | 24.8 | 84.7 |

| D-threo-isocitric acid | 0.18 | 0.17 |

| D-erythro-isocitric acid lactone | 13.6 | 16.4 |

| D-threo-isocitric acid lactone | 0 | 0 |

| Total isocitric acids | 38.4 | 101.3 |

| D-erythro-isocitric acid purity | 99.5% | 99.8% |

Chemical Reactions and Transformations

Lactonization and pH-Dependent Equilibria

D-erythro-Isocitric acid undergoes lactonization under acidic conditions, forming D-erythro-isocitric acid lactone. This reaction is reversible, with the lactone form converting back to the open-chain form at neutral to alkaline pH levels . This pH-dependent equilibrium is important for both analytical considerations and potential applications.

The lactonization reaction can be represented as:

D-erythro-Isocitric acid ⇌ D-erythro-isocitric acid lactone + H₂O

At pH 3.0, approximately 75% of D-erythro-isocitric acid exists in the lactone form, while at pH 7.4, only about 5% remains in the lactone form, with 95% in the open-chain configuration.

Enzymatic Reactions

The primary enzymatic reactions involving D-erythro-isocitric acid include:

-

Isocitrate Dehydrogenase (IDH) Catalyzed Oxidation: Three isoforms of IDH can catalyze the oxidation of isocitrate to α-ketoglutarate, with IDH3 driving the TCA cycle forward and IDH1/2 producing NADPH for redox balance and biosynthetic pathways.

-

Aconitase-Mediated Isomerization: Aconitase catalyzes the reversible isomerization between citrate and isocitrate through a cis-aconitic acid intermediate. This enzyme exhibits stereospecificity, predominantly producing the threo-DS isomer under physiological conditions.

Future Research Directions

Research on D-erythro-isocitric acid continues to evolve, with several promising directions:

-

Optimization of Production Processes: Further refinement of consolidated bioprocessing using T. verruculosus to increase yields and productivity .

-

Exploration of Novel Applications: Investigation of specific applications leveraging the unique stereochemistry of D-erythro-isocitric acid.

-

Biological Properties: More comprehensive studies on the biological properties and potential therapeutic applications of D-erythro-isocitric acid, building on the documented properties of related isomers .

-

Sustainable Chemistry: Development of processes for converting cellulosic biomass to high-value chemicals like D-erythro-isocitric acid represents an important direction in sustainable chemistry and bioeconomy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume